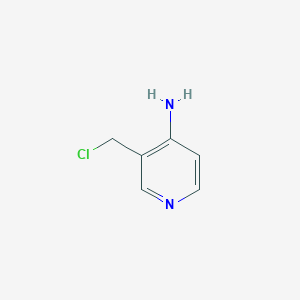
4-Amino-3-chloromethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-chloromethylpyridine is a heterocyclic organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a chloromethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloromethylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-Amino-3-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the methyl group with a chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and chlorination steps, each optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-chloromethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Major Products:
- Substituted pyridines with various functional groups.
- Nitro and amino derivatives of pyridine.
- Coupled products with extended aromatic systems.
Applications De Recherche Scientifique
4-Amino-3-chloromethylpyridine finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers .
Mécanisme D'action
The mechanism of action of 4-Amino-3-chloromethylpyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloromethyl group can undergo nucleophilic substitution reactions, modifying the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways, influencing biological processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
4-Amino-3-methylpyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-Amino-4-chloropyridine: The positions of the amino and chloromethyl groups are reversed, affecting its chemical behavior.
4-Amino-2-chloromethylpyridine: The chloromethyl group is at the 2-position, leading to distinct reactivity patterns
Uniqueness: 4-Amino-3-chloromethylpyridine is unique due to the specific positioning of its functional groups, which allows for targeted chemical modifications and diverse applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C6H7ClN2 |
|---|---|
Poids moléculaire |
142.58 g/mol |
Nom IUPAC |
3-(chloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H7ClN2/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3H2,(H2,8,9) |
Clé InChI |
WRBKSDSJMBTFEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)
![7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12613250.png)
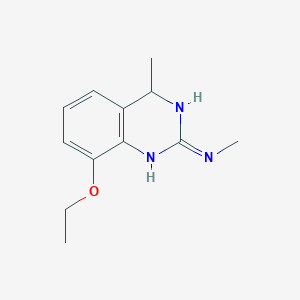
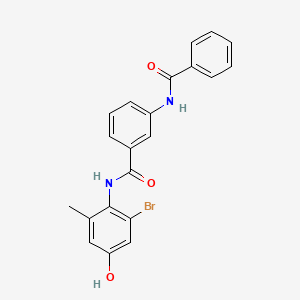
![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
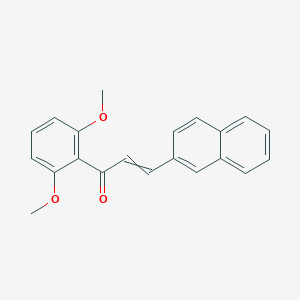
![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)

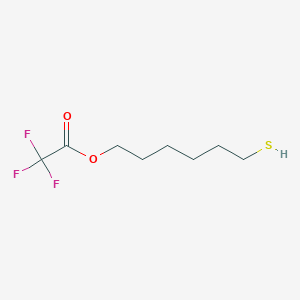
![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)
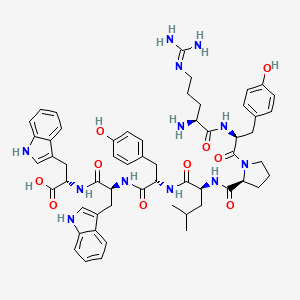
![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)
